molecular formula C22H20BrClN4O2 B14109690 8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)purine-2,6-dione

8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B14109690
M. Wt: 487.8 g/mol
InChI Key: CRBNTGTYAXCDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, and a phenylpropyl group attached to a purine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The synthesis begins with the formation of the purine core through a series of condensation reactions involving appropriate starting materials such as guanine or xanthine derivatives.

    Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts alkylation reaction, utilizing chlorobenzene and a suitable catalyst such as aluminum chloride (AlCl3).

    Addition of the Phenylpropyl Group: The phenylpropyl group is introduced via a Grignard reaction, where phenylpropyl magnesium bromide reacts with the intermediate compound to form the final product.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.

Scientific Research Applications

8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors, which may lead to the development of new therapeutic agents.

    Medicine: The compound is investigated for its potential pharmacological properties, such as anti-inflammatory, antiviral, and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

    8-bromo-7-(2-chlorobenzyl)-3-methylxanthine: This compound shares the bromine and chlorophenyl groups but lacks the phenylpropyl group, resulting in different chemical and biological properties.

    7-(2-chlorophenyl)-3-methyl-8-phenylxanthine: This compound has a similar structure but with a phenyl group instead of a phenylpropyl group, leading to variations in its reactivity and applications.

    8-bromo-3-methyl-7-(2-chlorophenyl)-1H-purine-2,6-dione:

The uniqueness of 8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which imparts distinct properties and makes it valuable for various scientific research applications.

Properties

Molecular Formula

C22H20BrClN4O2

Molecular Weight

487.8 g/mol

IUPAC Name

8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C22H20BrClN4O2/c1-26-19-18(28(21(23)25-19)14-16-11-5-6-12-17(16)24)20(29)27(22(26)30)13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13-14H2,1H3

InChI Key

CRBNTGTYAXCDKO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N(C(=N2)Br)CC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.